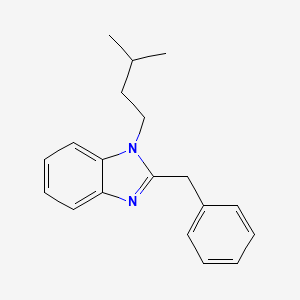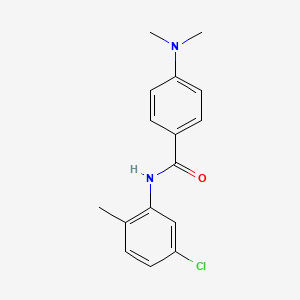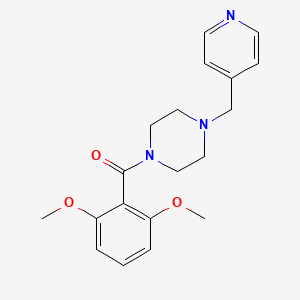![molecular formula C24H33N3O3 B5532263 1-[2-(2-azaspiro[4.4]non-2-yl)-2-oxo-1-phenylethyl]-4-butylpiperazine-2,3-dione](/img/structure/B5532263.png)
1-[2-(2-azaspiro[4.4]non-2-yl)-2-oxo-1-phenylethyl]-4-butylpiperazine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione has been extensively studied. These compounds are typically synthesized through a series of chemical reactions starting from simpler precursors. The synthetic pathway often involves the formation of the spiro framework, followed by functionalization of the piperazine ring and the introduction of various substituents to explore their effects on biological activity. These processes are crucial for developing compounds with desired properties and biological activities (Obniska et al., 2006).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of the azaspiro backbone, which is significant for their biological activity. X-ray crystallography and nuclear magnetic resonance (NMR) are commonly used techniques for determining the precise structure of these molecules. The configuration and conformation of the spiro ring, as well as the position of substituents, play a crucial role in their pharmacological profile and interaction with biological targets (Nagasaka et al., 1997).
Chemical Reactions and Properties
The chemical reactions involving 1-[2-(2-azaspiro[4.4]non-2-yl)-2-oxo-1-phenylethyl]-4-butylpiperazine-2,3-dione derivatives are typically centered around modifications to enhance their pharmacological properties. This includes reactions such as N-alkylation, acylation, and aromatic substitutions. These modifications can significantly alter the compound's physical and chemical properties, such as solubility, stability, and receptor affinity (Obniska et al., 2006).
Physical Properties Analysis
The physical properties, including melting point, solubility, and crystal structure, are determined by the compound's molecular structure. These properties are critical for the compound's formulation and delivery as a potential therapeutic agent. The spiro structure of the compound contributes to its unique physical properties, which can be optimized for improved bioavailability and therapeutic efficacy (Huynh et al., 2017).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability under various conditions, and interaction with other chemicals, are crucial for the compound's application in drug development. The presence of functional groups such as the piperazine ring and the dione moiety in the molecule affects its reactivity and the types of reactions it can undergo. Understanding these chemical properties is essential for designing derivatives with improved pharmacological profiles (Luo et al., 2017).
Eigenschaften
IUPAC Name |
1-[2-(2-azaspiro[4.4]nonan-2-yl)-2-oxo-1-phenylethyl]-4-butylpiperazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O3/c1-2-3-14-25-16-17-27(23(30)22(25)29)20(19-9-5-4-6-10-19)21(28)26-15-13-24(18-26)11-7-8-12-24/h4-6,9-10,20H,2-3,7-8,11-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNLXTVGRSBNCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCN(C(=O)C1=O)C(C2=CC=CC=C2)C(=O)N3CCC4(C3)CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-diethyl-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5532180.png)
![5-isobutyl-1'-(3-thienylmethyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5532185.png)
![5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5532192.png)
![2-fluoro-4-{2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}phenol](/img/structure/B5532202.png)
![1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B5532210.png)


![1-{[1-(cyclopentylcarbonyl)piperidin-4-yl]carbonyl}-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5532232.png)
![2-{[3-(2-hydroxyethyl)-4-(3-phenylpropyl)-1-piperazinyl]carbonyl}-3-pyridinol](/img/structure/B5532234.png)


![N-[1-(benzylamino)-2,2,2-trichloroethyl]-4'-(pentyloxy)-4-biphenylcarboxamide](/img/structure/B5532259.png)
![1-amino-5-(1-piperidinyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile](/img/structure/B5532270.png)
![2-[1-(2-ethoxybenzyl)-4-(1,3-thiazol-4-ylcarbonyl)-2-piperazinyl]ethanol](/img/structure/B5532278.png)